molecular formula C5H7NO3 B1273033 1-Carboxycyclopropanecarboxamide CAS No. 6914-74-5

1-Carboxycyclopropanecarboxamide

Cat. No. B1273033
CAS RN: 6914-74-5
M. Wt: 129.11 g/mol
InChI Key: SDHXFKBMHSJXHA-UHFFFAOYSA-N
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Description

1-Carboxycyclopropanecarboxamide is a compound that is structurally related to a class of cyclopropane derivatives, which are of significant interest due to their biological activities and potential therapeutic applications. While the specific compound 1-carboxycyclopropanecarboxamide is not directly mentioned in the provided papers, the related compounds such as 1-aminocyclopropanecarboxylates and their derivatives have been studied extensively for their antidepressant, anxiolytic, and ethylene precursor activities in plants .

Synthesis Analysis

The synthesis of cyclopropane derivatives can be complex due to the strained ring structure of the cyclopropane moiety. An efficient one-pot synthesis method for 1-arylcycloprop-2-ene-1-carboxamides, which are structurally related to 1-carboxycyclopropanecarboxamide, has been developed. This method involves the coupling of amines with acyl chlorides generated from cyclopenylcarboxylic acids with oxalyl chloride . Additionally, methods for synthesizing 1-aminocyclopropane-1,2-dicarboxylic acid derivatives, which are closely related to the compound of interest, have been analyzed, with attention given to diastereoselective processes and the use of enantiomerically pure starting compounds .

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is characterized by a three-membered ring, which imparts significant strain and reactivity to these compounds. The crystal structure of a related compound, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, has been determined, showcasing the typical features of cyclopropane-containing molecules . Although the exact molecular structure of 1-carboxycyclopropanecarboxamide is not provided, it can be inferred that it would exhibit similar strain and reactivity characteristics.

Chemical Reactions Analysis

Cyclopropane derivatives undergo various chemical reactions due to their strained ring structure. The synthesis of 1-aminocyclopropane-1-carboxylic acid derivatives involves transformations that yield biologically active compounds . Additionally, the synthesis of 1-aminocyclopropane-1-carboxylic acid and its analogs has been performed using the "diazo-addition" method, which is a reaction characteristic of cyclopropane derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their three-membered ring structure. For instance, 1-aminocyclopropanecarboxylic acid (ACPC) and its methyl ester exhibit different potencies in animal models, which can be attributed to their differing lipophilicities . The purification and characterization of 1-aminocyclopropane-1-carboxylate synthase from tomato pericarp provide insights into the enzyme's molecular weight and isoelectric point, which are critical for understanding the enzyme's role in the biosynthesis of ethylene in plants . The crystallization and preliminary X-ray analysis of recombinant 1-aminocyclopropane-1-carboxylate synthase from apple further contribute to the understanding of the physical properties of these enzymes .

Scientific Research Applications

  • Plant Physiology

    • ACC is the central molecule of ethylene biosynthesis . Ethylene is a plant hormone regulating a wide variety of vegetative and developmental processes .
    • ACC formation rate differs in response to developmental, hormonal, and environmental cues .
    • ACC can be conjugated to three derivatives, metabolized in planta or by rhizobacteria using ACC deaminase, and is transported throughout the plant over short and long distances .
    • ACC has a role as an ethylene-independent signal .
  • Marine Biology

    • ACC and its analogs have been found to alleviate heat stress damage in the marine red alga Neopyropia yezoensis .
    • The application of major plant hormones failed to mitigate the negative effects of heat stress on the marine red alga Neopyropia yezoensis, whereas ACC regulates thermotolerance .
    • ACC increased the expression of genes involved in antioxidant defense systems to protect photosynthesis and respiration .
  • Cell Wall Signaling

    • ACC plays a role in cell wall signaling .
    • It is involved in the regulation of plant development .
    • ACC is also involved in guard mother cell division .
  • Pathogen Virulence

    • ACC has been found to be involved in pathogen virulence .
    • It plays a role in the interaction between plants and pathogens .
  • Soil Microbiology

    • ACC can be used by soil microorganisms, both bacteria and fungi, as a source of nitrogen and carbon .
    • Using ACC to incubate soils has been proven to induce the gene abundance encoding ACC-deaminases, which may have positive consequences on plant growth and stress tolerance .
  • Neurobiology

    • ACC is an exogenous partial agonist of the mammalian NMDA receptor .
    • It activates Ca 2+ -containing ion currents via glutamate receptor-like (GLR) channels in root protoplasts .
  • Ethylene-Independent Growth Regulator

    • ACC has been found to play a signaling role independent of ethylene biosynthesis .
    • It has been used as a proxy for ethylene in numerous studies as it is readily converted by nearly all plant tissues to ethylene .
    • ACC signaling promotes secretion of the pollen tube chemoattractant LURE1.2 in ovular sporophytic tissue thus enhancing pollen tube attraction .
  • Pesticide

    • In 2019, the United States Environmental Protection Agency issued notice of an application for an experimental use permit to be issued for use of ACC as a pesticide .
  • Maize Cultivation Improvement

    • ACC can be investigated for its potential applications in maize cultivation improvement .

Safety And Hazards

The safety data sheet for 1-Carboxycyclopropanecarboxamide indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-carbamoylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c6-3(7)5(1-2-5)4(8)9/h1-2H2,(H2,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHXFKBMHSJXHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369823
Record name 1-Carboxycyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Carboxycyclopropanecarboxamide

CAS RN

6914-74-5
Record name 1-Carbamoylcyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6914-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Carboxycyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Aminocarbonyl)-1-cyclopropanecarboxylic acid
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